N-(benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide
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Overview
Description
N-(benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Alkylation: The benzothiazole derivative is then alkylated with a halomethyl compound to introduce the benzothiazol-2-ylmethyl group.
Ether Formation: The 4-chloro-2-methylphenol is reacted with a suitable alkylating agent to form the 2-(4-chloro-2-methylphenoxy) group.
Amide Formation: Finally, the benzothiazol-2-ylmethyl and 2-(4-chloro-2-methylphenoxy) groups are coupled through an amide bond formation using a suitable coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the phenoxy group.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities if present.
Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, benzothiazole-2-thiol.
Phenoxy Derivatives: Compounds like 4-chloro-2-methylphenol, 2-(4-chlorophenoxy)acetic acid.
Uniqueness
N-(benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide is unique due to the combination of the benzothiazole and phenoxy moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17ClN2O2S |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-(4-chloro-2-methylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-9-13(19)7-8-15(12)23-11-18(22)21(2)10-17-20-14-5-3-4-6-16(14)24-17/h3-9H,10-11H2,1-2H3 |
InChI Key |
INVKISZQVMISLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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